

# cyclothialidine DNA gyrase B subunit inhibition

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## Compound Focus: Cyclothialidine

CAS No.: 147214-63-9

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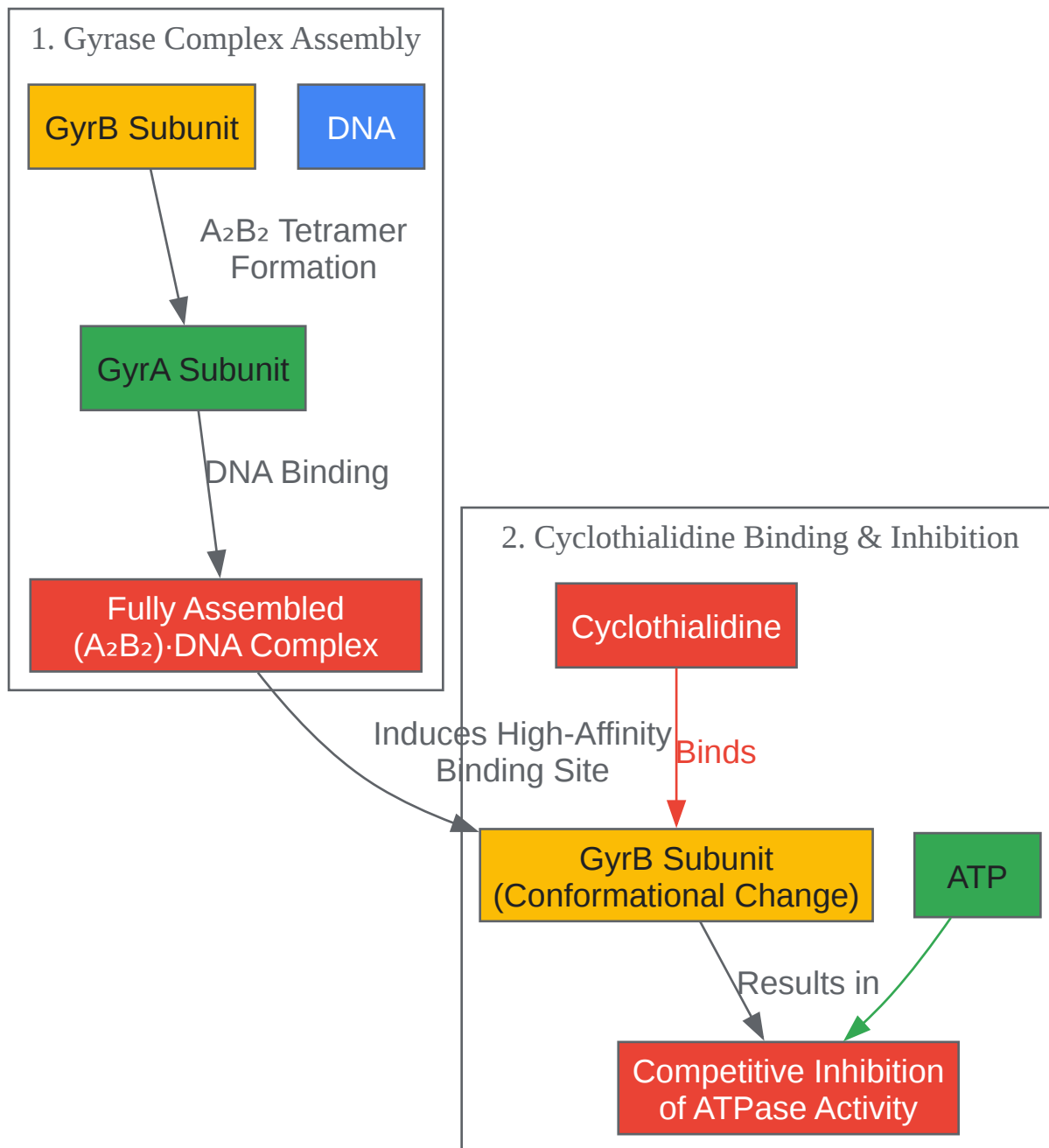
## Mechanism of Inhibition and Binding

**Cyclothialidine** specifically targets the GyrB subunit of DNA gyrase. Its primary mechanism is the **competitive inhibition of the ATPase activity** essential for the enzyme's supercoiling function [1]. The binding site overlaps with those of ATP and coumarin antibiotics like novobiocin, but its precise interaction point is distinct, as evidenced by its activity against some novobiocin-resistant gyrase strains [1] [2].

Key aspects of its binding mechanism include:

- **Target Subunit:** **Cyclothialidine** binds directly to the **43-kDa N-terminal fragment of the GyrB subunit** [2].
- **Binding Affinity Dependency:** The binding affinity of **cyclothialidine** increases with the assembly of the gyrase complex, following the order: B subunit  $\rightarrow$   $A_2B_2$  tetramer  $\rightarrow$   $(A_2B_2) \cdot$  DNA complex. This suggests that the binding site undergoes a conformational change during complex assembly [2].
- **ATP Antagonism:** The inhibitory effect of **cyclothialidine** on the DNA supercoiling reaction is antagonized by ATP. Increasing ATP concentration from 0.5 mM to 5 mM can reduce its inhibitory activity by approximately 11-fold [1].

The diagram below illustrates the conformational change in the GyrB subunit induced by **cyclothialidine** binding and its subsequent effect.



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Diagram 1: Mechanism of **cyclothialidine** inhibition, showing complex assembly and competitive ATPase inhibition.

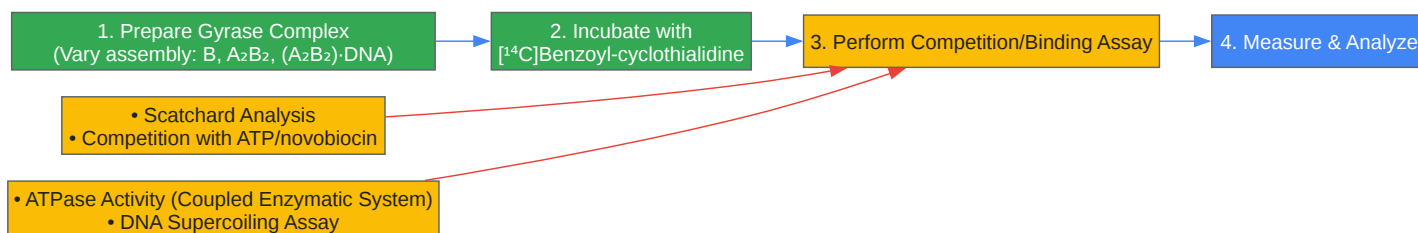
## Quantitative Data on Inhibition

The table below summarizes key quantitative data from biochemical studies on **cycllothialidine**'s inhibition of DNA gyrase.

Parameter	Value	Experimental Context	Citation
<b>K<sub>i</sub> (ATPase Inhibition)</b>	6 nM	Competitive inhibition of <i>E. coli</i> DNA gyrase ATPase activity.	[1]
<b>IC<sub>50</sub> Reduction with ATP</b>	11-fold decrease	Reduction in inhibitory activity when ATP increased from 0.5 mM to 5 mM.	[1]
<b>Binding Affinity</b>	Increases with complex assembly	B subunit < A <sub>2</sub> B <sub>2</sub> tetramer < (A <sub>2</sub> B <sub>2</sub> )·DNA complex (based on Scatchard analysis).	[2]
<b>Effect on Linear DNA</b>	No effect at 100 µg/mL	No decrease in linear DNA, unlike quinolones.	[1]
<b>Activity vs. Novobiocin-Resistant Gyrase</b>	Active	Suggests a distinct but overlapping binding site from novobiocin.	[1]

## Key Experimental Protocols and Data Interpretation

To study **cycllothialidine**'s effects, several key experimental approaches are used. The workflow for a binding and inhibition assay is outlined below.



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Diagram 2: Core workflow for assessing **cyclonthialidine** binding and enzymatic inhibition.

Here are the detailed methodologies for the key assays referenced in the diagrams and tables:

- **ATPase Inhibition Assay [1] [3]**

- **Principle:** A coupled enzyme system using pyruvate kinase and lactate dehydrogenase continuously measures ATP hydrolysis by the oxidation of NADH, which is monitored by a decrease in absorbance at 340 nm.
- **Protocol:**
  - Prepare recombinant DNA gyrase in a suitable reaction buffer.
  - Add the coupled enzyme system, phosphoenolpyruvate, NADH, and varying concentrations of ATP.
  - Initiate the reaction with the addition of **cyclonthialidine**.
  - Continuously monitor the absorbance at 340 nm to determine the rate of ATP hydrolysis.
  - Calculate kinetic parameters ( $K_m$ ,  $V_{max}$ ) and determine the inhibition constant ( $K_i$ ) by analyzing rate data at different **cyclonthialidine** concentrations.
- **Data Interpretation:** A competitive inhibitor like **cyclonthialidine** will **increase the apparent  $K_m$  for ATP without changing  $V_{max}$** . The  $K_i$  value quantifies binding affinity to the enzyme.

- **Radioligand Binding Studies with [<sup>14</sup>C]Benzoyl-Cyclonthialidine [1] [2]**

- **Principle:** This assay directly measures the binding of the labeled inhibitor to different states of the gyrase complex.
- **Protocol:**
  - Incubate a fixed concentration of [<sup>14</sup>C]benzoyl-**cyclonthialidine** with various gyrase complexes: the isolated GyrB subunit, the A<sub>2</sub>B<sub>2</sub> tetramer, or the full (A<sub>2</sub>B<sub>2</sub>)-DNA complex.
  - Separate the protein-bound radioligand from the free ligand (e.g., using size-exclusion chromatography or filtration).
  - Measure the radioactivity in the bound fraction.
  - Perform **Scatchard analysis** on the binding data to determine the dissociation constant ( $K_d$ ) and the number of binding sites.
  - For competition experiments, include unlabeled competitors like ATP or novobiocin.
- **Data Interpretation:** A **steeper slope in the Scatchard plot indicates higher binding affinity**. If competitors like ATP reduce bound radioligand, it confirms overlapping binding sites.

- **DNA Supercoiling Inhibition Assay [1]**

- **Principle:** This functional assay measures the enzyme's ability to convert relaxed plasmid DNA into a supercoiled form.
- **Protocol:**

- Incubate relaxed plasmid DNA with DNA gyrase in a supercoiling reaction buffer containing ATP.
- Add varying concentrations of **cyclothialidine**.
- Stop the reaction and analyze the DNA products using agarose gel electrophoresis.
- Visualize the DNA bands (relaxed vs. supercoiled) under UV light after ethidium bromide staining.
- **Data Interpretation:** Loss of the supercoiled DNA band and/or accumulation of the relaxed DNA band indicates inhibition. The **antagonism of this inhibition by increasing ATP concentrations** is a key diagnostic feature of an ATP-competitive inhibitor like **cyclothialidine**.

## Discussion for Researchers

**Cyclothialidine** represents a distinct chemotype from the classic coumarin antibiotics. Its **ability to inhibit novobiocin-resistant enzymes** [1] makes it a valuable tool for exploring novel binding pockets and resistance mechanisms. Furthermore, its binding profile, which is **enhanced by the full gyrase-DNA complex** [2], suggests it could have high selectivity for the specific conformational state of the enzyme during its catalytic cycle.

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